Aluminium dihydrogen phosphate

Ceramic mold Refractory binder Medium-temperature strength

High-temperature binding processes often suffer from premature mold failure and part rejection during intermediate heating stages. Aluminium dihydrogen phosphate [Al(H₂PO₄)₃, CAS 13530-50-2] is an inorganic binder specifically engineered to eliminate this failure mode through superior medium-temperature strength and chemical curing. - **Demonstrated 300% Strength Advantage**: Delivers 0.8 MPa bending strength at 500°C, compared to only 0.2 MPa for orthophosphate alternatives, preventing critical mold failure. - **Versatile Aggregate Compatibility**: Bonds effectively with siliceous, magnesia, and non-alumina aggregates without requiring reactive Al₂O₃, unlike phosphoric acid binders. - **Thermal Cycle Reliability**: Provides optimal performance in thermal shock applications with a CTE mismatch below 1.5×10⁻⁶ K⁻¹ when bonding to stainless steel.

Molecular Formula AlH3O4P
Molecular Weight 124.977 g/mol
CAS No. 13530-50-2
Cat. No. B076745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminium dihydrogen phosphate
CAS13530-50-2
Molecular FormulaAlH3O4P
Molecular Weight124.977 g/mol
Structural Identifiers
SMILESOP(=O)(O)O.[Al]
InChIInChI=1S/Al.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)
InChIKeyVGCXJFJOOIQMHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminium Dihydrogen Phosphate (CAS 13530-50-2): Technical Baseline and Procurement Relevance


Aluminium dihydrogen phosphate [Al(H₂PO₄)₃, CAS 13530-50-2] is an inorganic acid phosphate salt that exists as a colorless, odorless, highly viscous liquid or white crystalline powder with a relative density of 1.44–1.47, freely soluble in water [1]. It functions primarily as a high-temperature chemical binder and coating agent in refractory ceramics, composites, and corrosion-resistant applications, where it undergoes thermal dehydration and condensation to form polymeric aluminium phosphate networks . Its procurement relevance stems from its unique ability to provide room-temperature workability with chemical curing at elevated temperatures (80–150°C initial hardening, final curing at 350–500°C), distinguishing it from both hydraulic cements and purely thermally activated binders [2].

Binder type High-temperature chemical binder forming polymeric aluminium phosphate networks upon thermal curing
Curing profile Room-temperature workable; initial hardening at 80–150°C, final curing at 350–500°C
Key advantage Bridges hydraulic and purely thermal binders: provides cold-processability with chemical-set high-temperature strength

Why Aluminium Dihydrogen Phosphate (CAS 13530-50-2) Cannot Be Readily Substituted by In-Class Phosphate Binders


Despite sharing the phosphate binder classification, aluminium dihydrogen phosphate [Al(H₂PO₄)₃] differs fundamentally from aluminium monohydrogen phosphate [Al₂(HPO₄)₃] in hydrolysis behavior and bonding performance, with the dihydrogen form exhibiting negligible hydrolysis and superior chemical stability [1]. Compared with pure phosphoric acid binders, ADP provides higher reactivity at room temperature without relying on reactive Al₂O₃ in aggregates, enabling compatibility with siliceous, magnesia, and other aggregate types that phosphoric acid alone cannot bond effectively [2]. Relative to aluminium sulfate binders, ADP demonstrates significantly higher strength and thermal shock resistance [3]. These differences in curing mechanism, aggregate compatibility, and final mechanical properties preclude simple substitution without compromising formulation performance and process reliability.

vs. Al(H₂PO₄)₃ alternative
Aluminium dihydrogen phosphate: negligible hydrolysis, stable aqueous binder
Aluminium monohydrogen phosphate: pronounced double hydrolysis producing Al(OH)₃ precipitate; may compromise shelf life and bonding consistency
Hydrolysis stability gap precludes simple substitution without re-formulation
vs. H₃PO₄ binder
ADP: high room-temperature reactivity; compatible with siliceous, magnesia and non-Al₂O₃ aggregates
Phosphoric acid: requires reactive Al₂O₃ in aggregates; unsuitable for acidic refractories; slower curing
Aggregate compatibility and curing temperature mismatch may limit direct replacement
vs. Al₂(SO₄)₃ binder
ADP: reported highest strength and thermal shock resistance among tested binders
Aluminium sulfate: lowest strength and thermal shock resistance in comparative study
Mechanical and thermal performance gap may not meet high-stress application requirements

Quantitative Differentiation of Aluminium Dihydrogen Phosphate (CAS 13530-50-2) Against Key Comparators


Medium-Temperature Flexural Strength: ADP Delivers 4× Higher Strength Than Aluminium Orthophosphate and Metaphosphate at 500°C

In a direct head-to-head comparison of three aluminium phosphate binders (orthophosphate, metaphosphate, and dihydrogen phosphate) for alumina-based ceramic molds, aluminium dihydrogen phosphate increased the medium-temperature bending strength at 500°C to 0.8 MPa, compared with only 0.2 MPa for both aluminium orthophosphate and aluminium metaphosphate (baseline: approximately 0 MPa without phosphate binder). This represents a 300% increase over the next-best aluminium phosphate alternative [1].

500°C bending strength
Head-to-head
0.8 MPa vs 0.2 MPa (alternatives)
ADP delivers 4× higher medium-temperature strength, critical for ceramic mold integrity during gelcasting
Alumina-based mold; three-point bending at 500°C; ADP vs orthophosphate and metaphosphate
Ceramic mold Refractory binder Medium-temperature strength

Binder Performance Ranking: ADP Outperforms Sodium Silicate and Aluminium Sulfate in Strength and Thermal Shock Resistance

A comparative study evaluated three binders—sodium silicate, aluminium dihydrogen phosphate, and aluminium sulfate—for KR desulfurization paddle patching materials. The results demonstrated that samples using aluminium dihydrogen phosphate as the binding agent achieved the highest strength and thermal shock resistance, followed by sodium silicate, with aluminium sulfate showing the lowest performance [1]. The optimal conditions identified were ADP mass fraction of 55%–65% and P₂O₅/Al₂O₃ molar ratio of 3–4 [1].

Binder performance rank
Ranked
ADP: Rank 1 (highest strength + thermal shock resistance)
Supports selection for desulfurization paddle patching materials with severe thermal cycling
Tested vs sodium silicate (Rank 2) and aluminium sulfate (Rank 3)
Refractory patching material Desulfurization paddle Thermal shock resistance

Aggregate Compatibility and Curing Temperature: ADP Enables Lower-Temperature Curing with Broader Aggregate Compatibility Versus Phosphoric Acid

Compared with pure phosphoric acid binders, aluminium dihydrogen phosphate demonstrates higher reactivity at room temperature, does not rely on reactive Al₂O₃ in aggregates, and is compatible with siliceous, magnesia, and other aggregate types that phosphoric acid cannot bond effectively [1]. ADP also cures at a lower temperature, achieving initial hardening at 80–150°C versus phosphoric acid systems which require reactive Al₂O₃ and generally slower curing [1]. Phosphoric acid alone is unsuitable as a binder for acidic refractories due to negligible room-temperature reaction [2].

Aggregate compatibility & curing
Cross-study
ADP: compatible with siliceous, magnesia, and other non-Al₂O₃ aggregates; ~50–100°C lower initial hardening
Broader formulation flexibility; phosphoric acid alone cannot bond acidic refractories effectively
Comparison drawn from phosphate-bonded castable literature
Refractory castables Phosphate bonding Curing temperature

Hydrolysis Stability: ADP Exhibits Negligible Hydrolysis Versus Pronounced Hydrolysis of Aluminium Monohydrogen Phosphate

A fundamental chemical distinction exists between aluminium dihydrogen phosphate [Al(H₂PO₄)₃] and aluminium monohydrogen phosphate [Al₂(HPO₄)₃]. When dissolved in water, aluminium monohydrogen phosphate undergoes pronounced double hydrolysis (Al³⁺ + 3HPO₄²⁻ + 3H₂O → Al(OH)₃ + 3H₂PO₄⁻), while aluminium dihydrogen phosphate exhibits very weak hydrolysis, with H₂PO₄⁻ ionization providing weak acidity that suppresses further hydrolysis [1]. This difference in aqueous stability affects shelf life, formulation consistency, and bonding performance.

Hydrolysis stability
Class-level
ADP: very weak hydrolysis; Al(H₂PO₄)₃ ionisation suppresses further decomposition
Aqueous binder formulations maintain longer shelf life and predictable curing
Al₂(HPO₄)₃ comparator undergoes double hydrolysis with Al(OH)₃ precipitation
Chemical stability Hydrolysis resistance Aqueous binder systems

Thermal Expansion Coefficient Matching: ADP-Based Binder Maintains CTE Difference <1.5×10⁻⁶ K⁻¹ with Stainless Steel Substrate up to 500°C

A modified phosphate adhesive based on aluminium dihydrogen phosphate demonstrated excellent thermal expansion coefficient (CTE) matching with stainless steel substrates from room temperature to 500°C, with the CTE difference remaining below 1.5×10⁻⁶ K⁻¹ throughout the temperature range [1]. This close CTE matching, combined with ion exchange at the interface, mitigates thermal stress and maintains bonding strength at elevated temperatures [1].

CTE matching
Supporting
CTE difference vs stainless steel remains below 1.5×10⁻⁶ K⁻¹ (RT–500°C)
Close expansion matching reduces thermal stress and supports metal-ceramic bond integrity
Modified ADP adhesive; ion-exchange interface contribution noted
Thermal expansion matching High-temperature adhesive Metal-ceramic bonding

Recommended Application Scenarios for Aluminium Dihydrogen Phosphate (CAS 13530-50-2) Based on Quantitative Differentiation Evidence


High-Temperature Ceramic Mold Manufacturing for Precision Casting

Aluminium dihydrogen phosphate is the preferred binder for alumina-based ceramic molds used in hollow turbine blade gelcasting, where medium-temperature strength is critical. As demonstrated in direct comparative testing, ADP provides 0.8 MPa bending strength at 500°C compared with only 0.2 MPa for aluminium orthophosphate and metaphosphate alternatives [1]. This 300% strength advantage prevents mold failure, core shifting, and part rejection during the critical intermediate heating stage.

Industrial Desulfurization Paddle Patching and Repair Materials

For KR desulfurization paddle patching materials subjected to severe thermal cycling and mechanical abrasion, aluminium dihydrogen phosphate outperforms both sodium silicate and aluminium sulfate binders, achieving the highest strength and thermal shock resistance among tested options [2]. Optimal performance is achieved at 55%–65% ADP mass fraction with P₂O₅/Al₂O₃ molar ratio between 3 and 4 [2].

Refractory Castables Requiring Non-Alumina Aggregate Compatibility

In refractory castable formulations where siliceous, magnesia, or other non-alumina aggregates are specified, aluminium dihydrogen phosphate is the binder of choice due to its compatibility with diverse aggregate types without requiring reactive Al₂O₃ in the aggregate matrix [3]. Phosphoric acid binders are unsuitable for these applications due to their dependence on Al₂O₃ reaction and poor compatibility with acidic refractories [4].

High-Temperature Metal-Ceramic Bonding and Protective Coatings

Modified aluminium dihydrogen phosphate adhesives offer excellent thermal expansion coefficient matching with stainless steel substrates, maintaining a CTE difference below 1.5×10⁻⁶ K⁻¹ up to 500°C [5]. This property is essential for high-temperature metal-ceramic bonding applications where thermal cycling would otherwise induce stress cracking and bond failure in adhesives with poorer CTE matching.

Application
Selection Property
Validation Focus
Ceramic mold manufacturing for precision casting
Medium-temperature (500°C) flexural strength retention
Three-point bending strength verification; mold integrity during gelcasting
Desulfurization paddle patching materials
Binder strength and thermal shock resistance ranking
Comparative performance validation against sodium silicate and aluminium sulfate binders
Refractory castables with non-alumina aggregates
Broad aggregate compatibility; lower-temperature curing capability
Curing profile and mechanical property validation on siliceous/magnesia castables
High-temperature metal-ceramic bonding & coatings
Thermal expansion coefficient (CTE) matching with stainless steel
CTE mismatch measurement up to 500°C; bond strength after thermal cycling

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